molecular formula C35H41ClN6O5 B13450693 H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl

H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl

Cat. No.: B13450693
M. Wt: 661.2 g/mol
InChI Key: NMSZLDDOFYNBTI-OEURCFPFSA-N
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Description

Significance of Short Peptides and Modified Amino Acid Residues in Chemical Biology

Short peptides, typically consisting of two to fifty amino acids, are of immense interest in chemical biology and medicine. nih.govnih.gov They offer several advantages over larger protein molecules, including cost-effective synthesis, high bioactivity, and low toxicity. nih.gov Their smaller size can also lead to better cell permeability. unacademy.com

The incorporation of modified amino acid residues, such as the D-isomers present in H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, is a key strategy in peptide design. rsc.orgabyntek.com While proteins in most living organisms are composed of L-amino acids, the introduction of D-amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's half-life in biological systems. abyntek.com Furthermore, non-natural amino acids can be used to introduce specific chemical functionalities or to constrain the peptide's conformation, which can lead to enhanced binding affinity and selectivity for its target. nih.gov

Overview of the Tetrapeptide Framework and its Academic Relevance

Tetrapeptides, due to their relatively simple structure and synthetic accessibility, serve as valuable tools in various research areas. wikipedia.org They are often used to mimic the bioactive domains of larger proteins, allowing researchers to study specific molecular interactions. nih.gov For instance, the well-known tetrapeptide RGDS (Arg-Gly-Asp-Ser) is a motif found in fibronectin that mediates cell attachment. wikipedia.org

In academic research, tetrapeptides are utilized to develop enzyme inhibitors, novel vaccine adjuvants, and probes for studying protein-protein interactions. wikipedia.org The specific sequence of amino acids in a tetrapeptide dictates its three-dimensional structure and, consequently, its biological activity. The presence of aromatic residues like Tyrosine, Tryptophan, and Phenylalanine in this compound suggests a potential for involvement in π-π stacking interactions, which are crucial for the self-assembly of peptide nanostructures and for binding to certain biological targets. nih.govnih.gov

Hypothesis and Research Objectives for this compound Investigations

Given the composition of this compound, a primary research hypothesis is that the inclusion of DL-amino acid mixtures at three positions will result in a peptide with increased stability against proteolysis and unique conformational properties compared to its all-L counterpart. The presence of multiple aromatic and a basic amino acid suggests that this peptide could be designed to interact with specific biological targets, such as receptors or enzymes, where such chemical features are important for binding.

The primary research objectives for investigating this compound would likely include:

Synthesis and Characterization: To develop a reliable method for the synthesis and purification of the tetrapeptide and to characterize its physicochemical properties.

Structural Analysis: To investigate the conformational landscape of the peptide in solution, determining how the mixture of stereoisomers influences its secondary structure.

Stability Assays: To assess the peptide's stability in the presence of various proteases compared to an all-L-amino acid equivalent.

Biological Screening: To screen the tetrapeptide for bioactivity in relevant assays, based on the known functions of peptides with similar amino acid compositions. This could include, for example, antimicrobial, anticancer, or receptor-binding assays.

Below is a table summarizing the constituent amino acids and their potential roles in the tetrapeptide's function.

Amino AcidAbbreviationProperties of Side ChainPotential Role in Tetrapeptide
TyrosineTyr / YAromatic, Hydrophilic (due to hydroxyl group)Hydrogen bonding, phosphorylation site, π-π stacking
LysineLys / KBasic, Positively chargedElectrostatic interactions, improving solubility
TryptophanTrp / WAromatic, Hydrophobicπ-π stacking, hydrophobic interactions
PhenylalaninePhe / FAromatic, HydrophobicHydrophobic interactions, π-π stacking

The following table outlines the key components of the full chemical name this compound.

ComponentDescription
H- Indicates a free amine group (-NH2) at the N-terminus of the peptide.
Tyr-Lys-Trp-Phe The sequence of amino acid residues.
DL- Denotes a racemic mixture of both D- and L-stereoisomers for the specified amino acid.
.HCl Indicates the compound is a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H41ClN6O5

Molecular Weight

661.2 g/mol

IUPAC Name

(2S)-2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride

InChI

InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29?,30?,31?;/m0./s1

InChI Key

NMSZLDDOFYNBTI-OEURCFPFSA-N

Isomeric SMILES

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl

Canonical SMILES

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Solid-Phase Peptide Synthesis (SPPS) Approaches for Incorporating DL-Amino Acids

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined approach to the stepwise assembly of amino acids on a solid support. nih.gov However, the inclusion of DL-amino acid mixtures and the inherent properties of the target tetrapeptide's sequence necessitate careful optimization of standard SPPS protocols.

Optimization of Coupling and Deprotection Regimes for H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl

The efficiency of each coupling and deprotection cycle is paramount to achieving a high yield of the desired full-length peptide. The presence of sterically hindered and hydrophobic residues, along with the potential for racemization, requires a tailored approach to these critical steps.

Coupling Reagents and Conditions: The choice of coupling reagent is crucial for ensuring complete and efficient amide bond formation while minimizing side reactions. For a tetrapeptide containing bulky residues like Tryptophan and Phenylalanine, as well as the challenge of incorporating DL-amino acids, phosphonium and uronium salt-based reagents are often preferred due to their high reactivity.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling reagents. HATU, in particular, is known for its ability to facilitate difficult couplings and suppress racemization, which is a key concern when working with D-amino acids. nih.gov

Carbodiimides , such as DIC (N,N'-Diisopropylcarbodiimide) , are also widely used, often in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate) to enhance coupling efficiency and reduce the risk of racemization. peptide.comhighfine.com

The following table outlines common coupling reagents and their typical reaction conditions, which would be applicable to the synthesis of the target tetrapeptide.

Coupling ReagentAdditiveBaseTypical Coupling TimeNotes
HBTUHOBtDIPEA30-60 minEffective for standard and hindered couplings.
HATUHOAtDIPEA/Collidine30-60 minExcellent for difficult couplings and suppression of racemization.
DICOxymaPure-60-120 minGood for reducing racemization, particularly for sensitive residues.

Deprotection: The removal of the temporary Nα-protecting group, typically the Fmoc (9-fluorenylmethyloxycarbonyl) group, is another critical step. Incomplete deprotection can lead to deletion sequences, which are challenging to separate from the target peptide.

A standard solution of 20% piperidine in DMF (N,N-Dimethylformamide) is commonly used for Fmoc removal.

For sequences prone to aggregation, the deprotection time may need to be extended, or a stronger base solution, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , may be employed to ensure complete deprotection. peptide.com However, stronger bases can also increase the risk of side reactions, such as racemization.

Monitoring of both coupling and deprotection steps using qualitative tests like the Kaiser test or quantitative methods like UV-Vis spectroscopy of the Fmoc-adduct is highly recommended to ensure each step proceeds to completion. iris-biotech.de

Strategies for Mitigating Aggregation During SPPS of the Tetrapeptide

Peptide chain aggregation on the solid support is a significant challenge, particularly for sequences rich in hydrophobic amino acids like Tryptophan and Phenylalanine. Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete reactions and low yields.

Several strategies can be employed to mitigate aggregation:

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation. peptide.com

Specialized Solvents: Using "magic mixtures" of solvents, such as a combination of DCM, DMF, and NMP, can improve the solvation of the peptide-resin complex and reduce aggregation. nih.gov

High-Temperature SPPS: Performing the synthesis at elevated temperatures can also disrupt secondary structures and improve reaction kinetics.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific points in the sequence can act as "helix breakers," disrupting the formation of stable secondary structures that contribute to aggregation.

Challenges in Incorporating DL-Lys(1) and DL-Phe(1) into the Peptide Chain

The use of DL-amino acid mixtures introduces an additional layer of complexity to the synthesis.

Racemization: While the intention is to incorporate a racemic mixture, it is crucial to avoid further racemization of the chiral centers during the coupling steps. The activation of the carboxylic acid group of the incoming amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. The use of racemization-suppressing additives like HOBt or HOAt is essential. highfine.com

Diastereomer Formation: The synthesis will result in a mixture of diastereomers due to the presence of multiple chiral centers with both L and D configurations. For a tetrapeptide with two DL-amino acids, four diastereomers would be expected.

Differential Coupling Rates: The L- and D-enantiomers of Lysine and Phenylalanine may exhibit slightly different coupling kinetics. This could potentially lead to an unequal incorporation of the enantiomers, resulting in a final product that is not a true racemic mixture at those positions. Careful monitoring of the coupling reactions is necessary to ensure complete reaction of both enantiomers.

Impact of DL-Lysine on Aggregation: The presence of a charged residue like Lysine can potentially disrupt aggregation due to electrostatic repulsion. However, the use of a DL-mixture might complicate this effect, as the different stereoisomers could influence the peptide's conformational preferences in distinct ways.

Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for the synthesis of complex or large-scale peptides. It allows for the purification of intermediates, which can lead to a purer final product.

Segment Condensation and Fragment Coupling Strategies

For a tetrapeptide like this compound, a segment condensation or fragment coupling approach in solution phase can be a viable strategy. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tetrapeptide.

A possible strategy would be a [2+2] fragment condensation:

Synthesis of Dipeptide 1: H-Tyr-DL-Lys(1)-OH

Synthesis of Dipeptide 2: H-DL-Trp-DL-Phe(1)-OMe (or another C-terminal protecting group)

Coupling of the two dipeptides: The carboxyl group of the first dipeptide is activated and then reacted with the N-terminus of the second dipeptide.

Final Deprotection: Removal of all protecting groups to yield the final tetrapeptide hydrochloride.

This approach can be advantageous as the smaller dipeptides are generally easier to synthesize and purify than the full-length tetrapeptide. The main challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. The use of coupling reagents that minimize racemization, such as those based on phosphonium salts or carbodiimides with additives, is critical. peptide.com

Purification Methodologies in LPPS of the Tetrapeptide

Purification is a critical step in LPPS to remove unreacted starting materials, by-products, and diastereomers.

Crystallization: If the protected peptide fragments or the final product are crystalline, this can be a highly effective method of purification.

Chromatography: Column chromatography is the most common method for purifying peptides in solution.

Silica Gel Chromatography: Can be used to purify protected peptide fragments.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for the purification of the final deprotected peptide. The use of a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard practice. nih.gov

Purification of Diastereomers: The synthesis of this compound will yield a mixture of diastereomers. The separation of these diastereomers can be challenging but is often achievable by RP-HPLC. Diastereomers have different physical properties and will therefore interact differently with the stationary phase, allowing for their separation. The resolution of the diastereomeric peaks can be optimized by adjusting the gradient slope, temperature, and the type of organic modifier used in the mobile phase.

The following table provides a hypothetical example of an RP-HPLC purification profile for the diastereomers of the target tetrapeptide.

DiastereomerRetention Time (min)Purity (%)
Tyr-L-Lys-L-Trp-L-Phe25.298.5
Tyr-D-Lys-L-Trp-L-Phe26.897.9
Tyr-L-Lys-D-Trp-D-Phe28.198.2
Tyr-D-Lys-D-Trp-D-Phe29.598.0

Note: The retention times and purities are illustrative and would need to be determined experimentally.

Hybrid Synthesis Techniques for Complex Peptide Structures

The production of complex peptides like this compound often benefits from a hybrid approach that merges the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This strategy is particularly effective for longer peptides or those with difficult sequences, as it allows for the efficient assembly of peptide fragments which are then combined in solution.

Hybrid synthesis involves the creation of smaller, protected peptide segments using SPPS, followed by their condensation in the solution phase to form the final, larger peptide. neulandlabs.comambiopharm.com This method can lead to higher purity and better yields compared to a purely solid-phase or solution-phase approach, especially for complex targets. For instance, a 40-amino acid peptide can be constructed by first synthesizing 5- to 8-amino acid segments on a resin, and then condensing these fragments in solution. neulandlabs.com

The general workflow of a hybrid synthesis strategy for a peptide like this compound might involve:

Fragment Design: The target peptide is divided into smaller, manageable fragments. For this compound, this could mean synthesizing di- or tri-peptide fragments.

Solid-Phase Synthesis of Fragments: Each fragment is synthesized on a solid support, which facilitates the removal of excess reagents and byproducts.

Fragment Cleavage and Purification: The protected peptide fragments are cleaved from the resin and purified.

Solution-Phase Fragment Condensation: The purified fragments are then coupled in solution using methods like NCL.

Final Deprotection and Purification: The final protected peptide is deprotected and purified to yield the target compound.

The table below illustrates a comparative overview of different peptide synthesis strategies, highlighting the advantages of a hybrid approach for complex peptides.

Synthesis StrategyTypical Peptide LengthKey AdvantagesKey Disadvantages
Solid-Phase Peptide Synthesis (SPPS) Up to 50 amino acidsFast, easily automated, high efficiency for shorter peptides.Yield decreases with increasing length, potential for aggregation. neulandlabs.commtoz-biolabs.com
Solution-Phase Peptide Synthesis (LPPS) Shorter peptides (<20 amino acids)Scalable, high purity for short sequences, fewer excess reagents needed.Labor-intensive, lower efficiency for longer peptides. ambiopharm.commtoz-biolabs.com
Hybrid Synthesis > 50 amino acidsHigher overall yield and purity for complex peptides, combines the speed of SPPS with the scalability of LPPS.Requires expertise in both SPPS and LPPS, fragment coupling can be challenging.
Native Chemical Ligation (NCL) Proteins > 100 amino acidsHigh yields, minimal side reactions, no racemization at the ligation site. nih.govRequires a cysteine residue at the ligation site (though modifications exist).

Stereochemical Control and Racemization Prevention during Synthesis of DL-Amino Acid Containing Peptides

A paramount challenge in the synthesis of peptides containing both D and L amino acids, such as this compound, is the prevention of racemization or epimerization. nih.gov Racemization is the conversion of a chiral amino acid into a mixture of its D and L enantiomers, which can significantly impact the biological activity of the final peptide. nih.gov This side reaction is particularly prevalent during the activation of the carboxylic acid group of an amino acid for peptide bond formation. nih.gov

Several factors influence the extent of racemization, including the type of coupling reagent, the presence of additives, the nature of the solvent, and the specific amino acid being coupled. Histidine, cysteine, and phenylalanine are known to be particularly susceptible to racemization. peptide.com

Coupling Reagents and Additives:

The choice of coupling reagent is critical for minimizing racemization. Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. peptide.com However, their performance is greatly improved by the addition of racemization-suppressing additives.

Commonly used additives include 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). merckmillipore.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. peptide.com For instance, the use of DIC in combination with HOAt has been shown to significantly reduce epimerization. nih.gov Some studies have shown that OxymaPure can be a more effective and safer alternative to HOBt. merckmillipore.com

The following table provides a comparative overview of the racemization levels observed with different coupling reagents and additives for the synthesis of a model tripeptide.

Coupling ReagentAdditive% Epimerization
EDCHOAt29.8%
EDC-HClHOAt24.1%
DICHOAt4.2%

Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2. nih.gov

Influence of Metal Ions:

The addition of certain metal salts, such as copper(II) chloride (CuCl₂), has also been shown to effectively suppress racemization during peptide coupling. peptide.com The combination of a carbodiimide reagent, HOBt, and CuCl₂ can provide a robust system for minimizing epimerization, particularly in solution-phase fragment condensation. peptide.com

Strategic Considerations for DL-Amino Acid Peptides:

The synthesis of a peptide with a defined but mixed stereochemistry like this compound requires careful planning. The use of optically pure D- and L-amino acid starting materials is fundamental. During the synthesis, the coupling conditions must be meticulously optimized at each step to prevent any loss of stereochemical integrity. This includes the use of low-racemization coupling protocols, such as those employing phosphonium-based reagents like PyBOP in conjunction with additives, and careful control of reaction temperature and time. For fragment condensation steps, where the risk of racemization is higher, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly useful due to their low epimerization potential.

Advanced Structural Characterization and Conformational Analysis of H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation

The determination of the three-dimensional structure of peptides is fundamental to understanding their function. For a complex tetrapeptide like H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, which contains a mixture of D- and L-amino acids and unspecified modifications, a combination of advanced spectroscopic techniques is required to elucidate its conformational dynamics, secondary structure content, and isomeric composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of peptides in solution. researchgate.net For this compound, a suite of NMR experiments would be employed to gain detailed structural insights.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. The presence of DL-amino acids results in the formation of multiple diastereomers, which would likely lead to a complex spectrum with overlapping signals, as the chemical shifts for a given proton or carbon can differ slightly between isomers.

Two-dimensional (2D) NMR experiments are essential for resolving this complexity.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems corresponding to each amino acid residue, allowing for the assignment of protons within each residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons that are close to each other (typically <5 Å), which is crucial for determining the peptide's three-dimensional fold and the relative orientation of the amino acid side chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with their directly attached carbons, aiding in the assignment of the complex ¹³C spectrum.

By analyzing the pattern of NOE cross-peaks, distance restraints can be generated and used in computational molecular modeling to build a 3D model of the peptide's predominant conformation in solution. Furthermore, the presence of distinct sets of NMR signals can help in identifying and quantifying the different diastereomers present in the sample.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Residues in a Random Coil Conformation (Hypothetical Data) Note: Actual chemical shifts would vary depending on the specific isomer, solvent, and local conformation.

Amino Acid Residueα-H (ppm)β-H (ppm)Other Side Chain Protons (ppm)Aromatic/Indole (B1671886) Protons (ppm)
Tyrosine (Tyr) 4.4 - 4.72.9 - 3.2-6.8 - 7.2
Lysine (Lys) 4.2 - 4.51.7 - 1.9γ: 1.4-1.6, δ: 1.6-1.8, ε: 2.9-3.1-
Tryptophan (Trp) 4.5 - 4.83.2 - 3.5-7.1 - 7.8 (Indole)
Phenylalanine (Phe) 4.5 - 4.83.0 - 3.3-7.2 - 7.4

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality Assessment of the Tetrapeptide

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about molecular chirality and the secondary structure of peptides. researchgate.net

For this compound, the CD spectrum would be a composite of signals from the peptide backbone and the aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine. The peptide backbone absorption in the far-UV region (190-250 nm) is particularly sensitive to secondary structure elements.

A random coil conformation typically shows a strong negative band near 200 nm.

A β-turn structure often exhibits a weak positive band around 205 nm and a negative band between 220-230 nm.

An aggregated β-sheet structure would be characterized by a negative band around 218 nm.

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

Secondary StructurePositive Band(s) (nm)Negative Band(s) (nm)
Random Coil ~212 (weak)~198 (strong)
β-Turn (Type I) ~205 (weak)~225 (moderate)
β-Sheet ~195 (strong)~218 (moderate)

Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Conformation Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a valuable tool for probing the secondary structure of peptides by analyzing the characteristic amide bands. researchgate.net

The most informative bands for peptide conformational analysis are:

Amide I (1600-1700 cm⁻¹): Arises mainly from C=O stretching vibrations of the peptide backbone. The frequency of this band is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure.

Amide II (1500-1600 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations.

For this compound, analysis of the Amide I band shape and position can reveal the distribution of secondary structural elements. Deconvolution of the Amide I band can be used to quantify the percentage of different conformations present in the sample.

Table 3: Correlation of Amide I Band Frequency with Peptide Secondary Structure

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
β-Sheet 1620 - 1640
Random Coil 1640 - 1648
α-Helix 1650 - 1658
β-Turn 1660 - 1685
Aggregates ~1625 and ~1690

Raman and Raman Optical Activity (ROA) Spectroscopy for Detailed Conformational Insight

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, complementing FTIR analysis. koreascience.kr It is particularly useful for studying the vibrations of non-polar and aromatic side chains, which are often weak in FTIR spectra. The Raman spectrum of this compound would provide detailed information on the conformations of the Tyr, Trp, and Phe side chains.

Raman Optical Activity (ROA) measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. cas.cz ROA is exceptionally sensitive to the three-dimensional structure and chirality of molecules, providing a detailed fingerprint of the peptide's conformation in solution. For a diastereomeric mixture like this compound, ROA could potentially distinguish between the conformational signatures of the different isomers, offering insights that are difficult to obtain with other techniques. cas.cz

Mass Spectrometry-Based Approaches for Sequence Verification and Modified Residue Characterization

Mass spectrometry (MS) is an indispensable tool in peptide analysis, enabling accurate mass determination, sequence verification, and the characterization of modifications. nih.gov

High-Resolution Mass Spectrometry (HRMS) would first be used to determine the accurate monoisotopic mass of the protonated peptide, [M+H]⁺. This measurement, typically with mass accuracy in the low ppm range, allows for the unambiguous determination of the peptide's elemental formula, providing the first confirmation of its identity and the nature of the modifications on Lys and Phe.

Tandem Mass Spectrometry (MS/MS) is then employed for sequencing and identifying the specific sites of modification. In an MS/MS experiment, the precursor ion (the [M+H]⁺ ion of the peptide) is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially along the peptide backbone, generating a series of characteristic fragment ions known as b- and y-ions.

b-ions contain the N-terminus of the peptide.

y-ions contain the C-terminus of the peptide.

By analyzing the mass differences between consecutive ions in the b- and y-ion series, the amino acid sequence can be confirmed. The notation "Lys(1)" and "Phe(1)" suggests modifications to these residues. The mass of these modifications would be revealed by a corresponding mass shift in the fragment ions containing the modified residue. For example, if the modification is on Lys, all y-ions downstream of Lys (y₃, y₂, y₁) and all b-ions including Lys (b₂, b₃, b₄) would show a mass increase corresponding to the mass of the modification. This allows for both the identification of the modification's mass and its precise location within the peptide sequence. nih.gov

Table 4: Predicted m/z Values for Singly Charged b- and y-ions of the Unmodified H-Tyr-Lys-Trp-Phe-OH Backbone (Hypothetical Data) Note: The actual measured values for this compound would be shifted for fragments containing the Lys(1) and Phe(1) modifications.

IonSequenceCalculated m/zIonSequenceCalculated m/z
b₁ Tyr164.07y₁ Phe166.09
b₂ Tyr-Lys292.17y₂ Trp-Phe352.17
b₃ Tyr-Lys-Trp478.25y₃ Lys-Trp-Phe480.27
b₄ Tyr-Lys-Trp-Phe625.32y₄ Tyr-Lys-Trp-Phe627.33

Ion Mobility Spectrometry (IMS) for Isomeric Separation of the Tetrapeptide

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) is a powerful technique for the separation and characterization of peptide isomers, which are molecules with the same mass but different structures. For this compound, the inclusion of DL-Lysine and DL-Tryptophan results in a mixture of multiple diastereomers (e.g., L-Tyr-L-Lys-L-Trp-L-Phe, L-Tyr-D-Lys-L-Trp-L-Phe, L-Tyr-L-Lys-D-Trp-L-Phe, etc.). These diastereomers, while having identical mass-to-charge ratios, adopt distinct three-dimensional shapes in the gas phase.

IMS separates these ionized isomers based on their different mobilities through a drift tube filled with an inert buffer gas. nih.gov The mobility of an ion is determined by its charge, shape, and size, which is quantified as its rotationally averaged collision cross-section (CCS). biorxiv.org More compact structures experience fewer collisions with the buffer gas and travel faster, exhibiting shorter drift times, whereas more elongated or unfolded structures have larger CCS values and longer drift times. iu.edu

Studies on various peptide diastereomers have demonstrated that even a single stereocenter change can lead to significant differences in CCS, allowing for their baseline separation. rsc.orgresearchgate.net For the Tyr-Lys-Trp-Phe tetrapeptide, each unique combination of L- and D- amino acids would result in a unique conformational ensemble, leading to a distinct CCS value. This enables IMS-MS to resolve the complex isomeric mixture and analyze each stereoisomer individually. nih.govnih.gov Advanced techniques like trapped ion mobility spectrometry (TIMS) and cyclic IMS can further enhance resolution, making it possible to separate diastereomers with very subtle structural variations. waters.comnih.gov

Hypothetical StereoisomerExpected ConformationRelative Drift Time (ms)Collision Cross-Section (CCS) in N₂ (Ų)
L-Tyr-L-Lys-L-Trp-L-PheMore Compact18.5210.3
L-Tyr-D-Lys-L-Trp-L-PheSlightly Extended19.1215.8
L-Tyr-L-Lys-D-Trp-L-PheSlightly Extended19.3217.4
L-Tyr-D-Lys-D-Trp-L-PheMore Extended20.2225.1

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of this compound

Obtaining a high-resolution, three-dimensional atomic model of this compound is essential for understanding its structure-function relationship. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography has been successfully used to determine the structures of numerous peptides, including tetrapeptides containing D-amino acids. nih.govacs.org The process involves growing a high-quality single crystal of the peptide, which can be challenging for flexible molecules. The presence of mixed chirality can sometimes facilitate crystallization by allowing for unique packing arrangements, including racemic crystallography where enantiomeric pairs co-crystallize. nih.govnih.gov Once a crystal is obtained and diffracts X-rays, the resulting diffraction pattern can be used to calculate an electron density map and build an atomic model. iisc.ac.in This model would reveal precise bond lengths, angles, and the specific conformation adopted by the peptide in the crystalline state, including intramolecular and intermolecular interactions like hydrogen bonds and π–π stacking involving the aromatic Tyr, Trp, and Phe residues. acs.orgiisc.ac.in

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology but faces significant challenges when applied to small molecules like a tetrapeptide (molecular weight < 1 kDa). americanpeptidesociety.orgacs.org The primary limitations are the low contrast and signal-to-noise ratio of such small particles in cryo-EM images, making them difficult to detect and align for 3D reconstruction. americanpeptidesociety.orgnih.gov The current practical lower size limit for high-resolution single-particle cryo-EM is generally considered to be above 40-50 kDa. acs.orgyoutube.com Therefore, determining the structure of the isolated tetrapeptide via cryo-EM is not currently feasible. However, a potential strategy would be to determine its structure in complex with a much larger binding partner or scaffold protein, which would bring the total mass into a range suitable for cryo-EM analysis. youtube.comnih.gov

TechniqueApplicability to the TetrapeptidePotential AdvantagesKey Challenges
X-ray CrystallographyFeasibleProvides true atomic resolution; precise bond and angle information.Requires growing high-quality, single crystals, which can be difficult for a flexible, isomeric mixture.
Cryo-Electron Microscopy (Cryo-EM)Not feasible for isolated peptideDoes not require crystallization; can capture multiple conformations.The molecule is far below the current size limit for high-resolution structure determination. nih.govyoutube.com

Conformational Landscape Mapping and Flexibility Studies of the Tetrapeptide

The tetrapeptide this compound does not exist as a single static structure but rather as an ensemble of interconverting conformations. Mapping this conformational landscape is key to understanding its behavior.

Molecular Dynamics (MD) Simulations are a primary computational tool for exploring the conformational space of peptides. acs.orgspringernature.com By simulating the atomic motions over time, MD can generate a free energy landscape that reveals the most stable (low-energy) conformations and the energy barriers between them. For a peptide with mixed D- and L-residues, MD simulations can predict how the unnatural stereochemistry influences folding, leading to unique turn or extended structures not typically seen in all-L peptides. nih.gov The simulations would also characterize the dynamics of the bulky aromatic side chains of Tyr, Trp, and Phe, which play a significant role in molecular interactions. mdpi.comnih.gov

MethodTypeInformation Provided
Molecular Dynamics (MD)ComputationalPredicts stable conformations, flexibility, and free energy landscape.
Nuclear Magnetic Resonance (NMR)ExperimentalProvides average structure in solution and identifies flexible regions.
Circular Dichroism (CD)ExperimentalAssesses overall secondary structure content (e.g., turns, random coil).
Fluorescence SpectroscopyExperimentalProbes the local environment of Tyr and Trp residues to detect conformational changes.

Influence of DL-Stereochemistry on the Three-Dimensional Structure and Chirality of the Tetrapeptide

The introduction of D-amino acids into a peptide sequence has profound effects on its structure at both the molecular and supramolecular levels. frontiersin.org Unlike peptides composed exclusively of L-amino acids, which preferentially form right-handed α-helices and specific β-turn types, peptides with mixed chirality can access a much broader conformational space. psu.edu

The incorporation of a D-amino acid can act as a "helix breaker" if inserted into an L-amino acid sequence, disrupting the regular helical hydrogen-bonding pattern. nih.govresearchgate.net Conversely, specific placements of D-residues are known to stabilize unique secondary structures, such as type I' or type II' β-turns, which can serve as nucleation points for folding into β-hairpins. nih.gov An alternating L-D-L-D sequence can promote the formation of flat, extended β-sheet-like structures or nanotubes, where the side chains project from opposite faces of the peptide backbone. nih.govub.edu

Stereochemical Pattern (Example)Predicted Structural ConsequenceReference Principle
L-L-L-LPotential for canonical turns or random coil.Standard peptide conformation.
L-D-L-LInduces a specific β-turn (e.g., Type I' or II'). nih.govD-amino acids stabilize reverse turns.
L-D-L-DPromotes an extended, flat sheet-like structure. ub.eduAlternating stereochemistry projects side chains on opposite faces.
D-D-D-DForms the mirror image (enantiomer) of the L-L-L-L structure.Chirality dictates the opposite overall fold.

Molecular Interaction Mechanisms and Recognition Studies of H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Mechanistic Analysis of Peptide-Biomolecule Interactions (Excluding Clinical Outcomes)

The interaction of H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl with biological macromolecules is governed by a combination of factors inherent to its constituent amino acids: Tyrosine (Tyr), Lysine (Lys), Tryptophan (Trp), and Phenylalanine (Phe). The presence of both aromatic and charged residues, coupled with an alternating stereochemistry, dictates its binding behavior.

Peptide-Protein Interaction Mechanisms: Role of this compound Sequence and Stereochemistry

The sequence of this tetrapeptide provides a rich landscape for diverse non-covalent interactions with proteins. The aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine are capable of engaging in hydrophobic and π-π stacking interactions within the binding pockets of proteins. The hydroxyl group of Tyrosine can also act as a hydrogen bond donor or acceptor, adding a layer of specificity to its interactions. The presence of Tryptophan is particularly noteworthy due to its indole (B1671886) ring, which is a critical component in many protein-protein interactions.

The positively charged epsilon-amino group of the Lysine residue allows for strong electrostatic interactions with negatively charged residues such as aspartate or glutamate (B1630785) on a protein's surface. This can play a crucial role in the initial recognition and orientation of the peptide before other, shorter-range interactions take hold.

The stereochemistry of the peptide, with its alternating DL-amino acid configuration, is a critical determinant of its interaction with the chiral environment of proteins. While most naturally occurring proteins are composed of L-amino acids, the presence of D-amino acids in this tetrapeptide can influence its proteolytic stability and its binding affinity and specificity. The D-amino acids can induce specific secondary structures, such as turns or helices, that may either enhance or hinder binding to a protein's active or allosteric sites. For intrinsically disordered proteins, the chirality of a binding partner may be less critical, but for interactions that involve a coupled folding and binding mechanism, the correct stereochemistry is essential. biorxiv.org

Table 1: Potential Peptide-Protein Interactions of this compound

Amino Acid ResiduePotential Interaction TypesInteracting Protein Residues (Examples)
Tyrosine (Tyr) Hydrogen bonding, π-π stacking, HydrophobicAsp, Glu, Asn, Gln, His, Phe, Tyr, Trp
Lysine (Lys) Electrostatic (ionic) bonds, Hydrogen bondingAsp, Glu
Tryptophan (Trp) Hydrophobic, π-π stacking, Cation-πPhe, Tyr, Trp, Arg, Lys
Phenylalanine (Phe) Hydrophobic, π-π stackingLeu, Ile, Val, Phe, Tyr, Trp

Peptide-Membrane Interaction Mechanisms: Fundamental Insights

The interaction of this compound with biological membranes is largely governed by the amphipathic nature of the peptide. The aromatic residues (Tyr, Trp, Phe) provide hydrophobicity, which facilitates the partitioning of the peptide into the lipid bilayer. nih.gov Aromatic amino acids are frequently found flanking the transmembrane helices of integral membrane proteins, where they act as anchors at the membrane-water interface. nih.gov

Peptide-Nucleic Acid Interaction Studies

While direct studies on the interaction of this specific tetrapeptide with nucleic acids are limited, its chemical composition suggests potential binding mechanisms. The positively charged Lysine residue can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. Furthermore, the aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine can intercalate between the bases of a nucleic acid duplex or bind to the grooves. The potential for such interactions is a subject of ongoing research, with studies on other peptides indicating that aromatic residues can indeed play a role in nucleic acid recognition.

Enzyme-Substrate/Inhibitor Binding: Mechanistic Analyses

The structure of this compound makes it a candidate for interaction with various enzymes, potentially acting as a substrate or an inhibitor. Many enzymes, particularly proteases, have active sites that recognize and bind short peptide sequences.

The tetrapeptide could act as a competitive inhibitor for enzymes that normally bind peptides with similar sequences. For example, proteases that recognize aromatic or basic residues at specific positions could be targeted. The binding would involve the insertion of the peptide's side chains into the enzyme's specificity pockets. For instance, the Phenylalanine or Tyrosine residue could fit into a hydrophobic S1 pocket of a chymotrypsin-like protease, while the Lysine could target the S1 pocket of a trypsin-like protease.

The presence of D-amino acids could render the peptide a potent inhibitor. Since proteases are stereospecific for L-amino acids, a peptide containing D-amino acids would be resistant to cleavage. This resistance, combined with strong binding to the active site, could result in prolonged, potentially irreversible inhibition. youtube.com Studies on tetrapeptide inhibitors have shown that they can effectively block the active sites of enzymes like renin and caspases. taylorandfrancis.comwikipedia.org

Self-Assembly and Supramolecular Organization Mechanisms of the Tetrapeptide

Peptides with alternating D- and L-amino acids have a known propensity for self-assembly into well-ordered nanostructures, such as nanotubes and nanofibers. wikipedia.orgacs.orgnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic side chains.

The alternating stereochemistry of this compound can favor the formation of a flat, extended conformation that facilitates intermolecular hydrogen bonding, leading to the formation of β-sheet-like structures. These sheets can then stack to form higher-order assemblies. The aromatic side chains of Tyr, Trp, and Phe would likely be oriented on the exterior of these assemblies, promoting further association through hydrophobic and stacking interactions. The positively charged Lysine residues could also play a role in directing the assembly process, potentially leading to structures with a charged surface. The ability of peptides with alternating chirality to form stable, self-assembling systems is a key area of research in nanotechnology and biomaterials. rsc.org

Elucidation of Molecular Recognition Motifs within this compound

The sequence of this compound contains several molecular recognition motifs that are fundamental to its interaction with other molecules.

Aromatic Cluster: The presence of three aromatic residues (Tyr, Trp, Phe) creates a hydrophobic and electron-rich region that can be recognized by proteins and other molecules with complementary aromatic or hydrophobic surfaces. This motif is crucial for binding to many receptors and enzymes. mdpi.com

Cationic Anchor: The Lysine residue provides a specific point of electrostatic interaction, acting as a recognition site for negatively charged molecules or surfaces. The position of this charged residue within the peptide sequence can significantly influence binding affinity and specificity. njit.edu

Hydrophilic-Hydrophobic Patterning: The arrangement of polar (Tyr, Lys) and nonpolar (Trp, Phe) side chains creates an amphipathic character that is a key recognition motif for interacting with interfaces, such as lipid membranes.

Stereochemical Pattern: The alternating DL-configuration is itself a recognition motif. Chiral environments, such as the active sites of enzymes or the surfaces of other chiral molecules, can selectively recognize and bind to this specific stereochemical arrangement.

The combination of these motifs within a short tetrapeptide sequence results in a molecule with a complex and versatile molecular recognition profile, capable of engaging in a wide range of specific and non-specific interactions with biological systems.

Stereochemical Effects on Interaction Specificity and Affinity

The stereochemistry of a peptide, dictated by the chirality of its constituent amino acids (L- or D-configuration), is a critical determinant of its three-dimensional structure and, consequently, its molecular interaction profile. In the case of this compound, the presence of both D- and L-amino acids within the same sequence results in a unique conformational landscape that profoundly influences its binding specificity and affinity for biological targets.

The introduction of D-amino acids into a peptide backbone disrupts the typical secondary structures, such as α-helices and β-sheets, that are common in homochiral L-peptides. rsc.orgnih.gov This disruption is due to the altered orientation of the side chains and the different Ramachandran angles favored by D-residues. researchgate.net For a tetrapeptide like this compound, the specific sequence of L- and D-isomers will likely induce specific turn structures, creating a distinct three-dimensional arrangement of the tyrosine, lysine, tryptophan, and phenylalanine side chains. This unique conformation is central to its ability to recognize and bind to specific molecular partners.

Biological systems, such as receptors and enzymes, are inherently chiral, often demonstrating a high degree of stereospecificity. jpt.com Consequently, they can differentiate between enantiomeric or diastereomeric peptides. A peptide composed of a mix of D- and L-amino acids, like the subject compound, will present a different topographical and chemical surface for interaction compared to its all-L or all-D counterparts. This can lead to significant differences in binding affinity. While many biological targets have evolved to recognize L-amino acid sequences, the incorporation of a D-amino acid can sometimes enhance binding affinity by allowing the peptide to access a binding conformation that is not achievable by the all-L version. nih.gov

The specificity of the interaction is also heavily influenced by stereochemistry. The precise spatial orientation of the functional groups on the amino acid side chains is what allows for specific non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking) with a binding partner. Simply replacing an L-amino acid with its D-enantiomer can completely alter the orientation of the side chain, which may disrupt critical binding interactions or, conversely, create new favorable ones. pnas.org This principle of chiral recognition dictates that diastereomers will have different interaction energies with a chiral target molecule. rsc.orgpsu.edu

Research Findings on Stereochemical Influence

Detailed research on analogous peptides has demonstrated the profound impact of stereochemistry on binding affinity. Studies involving the systematic replacement of L-amino acids with D-amino acids in bioactive peptides have shown a wide range of effects, from complete loss of activity to significant enhancement of binding. The outcome is highly dependent on the specific position of the substitution and the nature of the receptor's binding pocket.

For instance, the introduction of a D-amino acid can stabilize a specific β-turn conformation that is optimal for receptor binding, a phenomenon that may not be observed in the homochiral peptide. rsc.org This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding, thereby increasing affinity.

To illustrate the potential impact of the DL-configuration in this compound, the following data tables present hypothetical binding affinities for different stereoisomers of this tetrapeptide with two distinct chiral receptors, Receptor A and Receptor B. These tables are based on the established principles of stereospecific molecular recognition.

Table 1: Hypothetical Binding Affinities of Tyr-Lys-Trp-Phe Stereoisomers with Chiral Receptor A

Peptide StereoisomerSequenceBinding Affinity (Kd, nM)Relative Affinity
Isomer 1H-L-Tyr-L-Lys-L-Trp-L-Phe-OH1501.0
Isomer 2H-D-Tyr-D-Lys-D-Trp-D-Phe-OH1451.03
Isomer 3 (Subject Compound Analog)H-L-Tyr-D-Lys-L-Trp-D-Phe-OH256.0
Isomer 4H-D-Tyr-L-Lys-D-Trp-L-Phe-OH5000.3

This table illustrates a scenario where the mixed DL-configuration of Isomer 3 results in a significantly higher affinity for Receptor A compared to the homochiral L- and D-peptides. This suggests that the specific conformation induced by the D-amino acids at positions 2 and 4 is optimal for binding to this particular receptor.

Table 2: Hypothetical Binding Affinities of Tyr-Lys-Trp-Phe Stereoisomers with Chiral Receptor B

Peptide StereoisomerSequenceBinding Affinity (Kd, nM)Relative Affinity
Isomer 1H-L-Tyr-L-Lys-L-Trp-L-Phe-OH501.0
Isomer 2H-D-Tyr-D-Lys-D-Trp-D-Phe-OH550.91
Isomer 3 (Subject Compound Analog)H-L-Tyr-D-Lys-L-Trp-D-Phe-OH8000.06
Isomer 4H-D-Tyr-L-Lys-D-Trp-L-Phe-OH9500.05

In contrast to the previous example, this table shows that for Receptor B, the all-L configuration (Isomer 1) is strongly preferred. The introduction of D-amino acids in Isomers 3 and 4 dramatically reduces the binding affinity, indicating that the binding site of Receptor B is highly specific for the conformation of the all-L peptide.

Computational and Theoretical Investigations of H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of the Tetrapeptide

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamic behavior of peptides in a simulated physiological environment. mdpi.com For the tetrapeptide H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, MD simulations are instrumental in understanding how its structure fluctuates over time, which is crucial for its biological function.

The process begins with the creation of a 3D model of the peptide, which is then placed in a simulation box filled with water molecules and ions to mimic cellular conditions. mdpi.com An MD simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps. byu.edu This generates a trajectory of the peptide's motion, revealing its preferred conformations and the transitions between them.

Key findings from MD simulations on similar tetrapeptides reveal that they often exist as an ensemble of interconverting conformations rather than a single rigid structure. nih.gov The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains contribute to this dynamic nature. For this compound, the presence of both D and L forms of Lysine and Tryptophan introduces additional conformational possibilities that can be thoroughly sampled using MD simulations. These simulations can help identify stable conformations, such as β-turns, which are common in short peptides and often crucial for receptor binding. nih.gov

The following table summarizes typical parameters and outputs of an MD simulation for a tetrapeptide like this compound.

Parameter Description Typical Value/Software
Force FieldA set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent ModelExplicit representation of water molecules.TIP3P, SPC/E
Simulation TimeThe total time the system's evolution is simulated.Nanoseconds to microseconds
Temperature & PressureControlled to mimic physiological conditions.300 K, 1 atm
Output Analysis
RMSDRoot Mean Square Deviation to measure conformational stability.
RMSFRoot Mean Square Fluctuation to identify flexible regions.
Hydrogen BondsAnalysis of intramolecular and peptide-water hydrogen bonds.
Conformational ClusteringGrouping of similar structures to identify dominant conformations.

Quantum Mechanical (QM) and Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Electronic Structure and Reactivity

However, performing QM calculations on an entire solvated peptide system is computationally prohibitive. core.ac.uk This is overcome by using a hybrid approach called Quantum Mechanical/Molecular Mechanical (QM/MM). In a QM/MM simulation, the most critical part of the system, such as the peptide's active site or a region involved in a chemical reaction, is treated with QM methods. nih.govmdpi.com The rest of the system, including the solvent and non-critical parts of the peptide, is treated with the more computationally efficient MM force fields used in MD simulations. nih.gov

For this compound, QM/MM calculations are particularly useful for studying:

Reaction Mechanisms: If the peptide were to undergo enzymatic modification, QM/MM could model the bond-breaking and bond-forming events in the enzyme's active site.

Spectroscopic Properties: Predicting properties like UV-Vis or NMR spectra, which can be compared with experimental data to validate the computational model.

The table below outlines the components of a typical QM/MM setup for a peptide.

Component Description Methodology/Software
QM Region The electronically important part of the system (e.g., a few key residues).Density Functional Theory (DFT), Hartree-Fock (HF)
MM Region The remainder of the system (rest of the peptide, solvent).Classical Force Fields (AMBER, CHARMM)
QM/MM Interface The boundary between the QM and MM regions.Link atoms, Frozen orbitals
Software Programs that can perform QM/MM calculations.Gaussian, NWChem, GROMACS+CPMD

Docking and Scoring Methodologies for Predicting Molecular Interactions (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor), forming a stable complex. researchgate.net For this compound, docking simulations can predict how it binds to a specific protein target, such as a receptor or enzyme. acs.org

The process involves two main steps:

Sampling: The docking algorithm explores a vast number of possible binding poses of the peptide in the receptor's binding site. This includes translating and rotating the peptide and allowing its rotatable bonds to be flexible. schrodinger.com

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., Gibbs free energy of binding). nih.gov The poses with the best scores are considered the most likely binding modes. nih.gov

A mechanistic focus in docking studies means analyzing the specific interactions that stabilize the predicted peptide-receptor complex. youtube.com For this compound, these interactions would include:

Hydrogen Bonds: Between the peptide's backbone and side-chain donors/acceptors and the receptor.

Electrostatic Interactions: Between the charged residues (Lys, termini) and oppositely charged groups on the receptor.

Hydrophobic Interactions: Involving the aromatic side chains of Tyr, Trp, and Phe.

Pi-stacking: Between the aromatic rings of the peptide and the receptor.

The following table details the interactions predicted for a hypothetical docking of this compound into a receptor binding pocket.

Peptide Residue Potential Interaction Type Potential Receptor Residue Partner
Tyrosine (Tyr) Hydrogen Bond (OH group), Hydrophobic, Pi-stackingAsp, Glu, Gln, Asn, Phe, Tyr, Trp
Lysine (Lys) Electrostatic/Salt Bridge (NH3+ group)Asp, Glu
Tryptophan (Trp) Hydrogen Bond (indole NH), Hydrophobic, Pi-stackingAsp, Glu, Gln, Asn, Phe, Tyr, Trp
Phenylalanine (Phe) Hydrophobic, Pi-stackingLeu, Ile, Val, Phe, Tyr, Trp

De Novo Peptide Design and Predictive Modeling for Analogs (Structural/Mechanistic Focus)

De novo peptide design is the creation of novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. nih.govnih.gov This approach can be used to design analogs of this compound with improved properties, such as higher binding affinity, specificity, or stability. acs.org

The design process is often iterative and computationally driven: creative-peptides.com

Scaffold Selection: A desired backbone conformation (e.g., a specific type of β-turn) is chosen as a template.

Sequence Optimization: Computational algorithms are used to find amino acid sequences that are predicted to fold into the target scaffold and have favorable interactions with the desired receptor. researchgate.net This involves searching through a vast sequence space and using energy functions to rank the designs. acs.org

In Silico Validation: The most promising designs are further evaluated using methods like MD simulations to confirm their structural stability and docking to predict their binding affinity. researchgate.net

For designing analogs of this compound, a structural/mechanistic focus would involve making specific changes to enhance its binding capabilities. For example, one might replace an amino acid with another that can form an additional hydrogen bond or a stronger hydrophobic interaction with the target receptor. Non-natural amino acids or D-amino acids can also be incorporated to increase stability or induce specific conformations. nih.govbiorxiv.org

Design Goal Structural/Mechanistic Strategy Example Modification
Increase Affinity Introduce additional favorable interactions.Replace Phe with a residue that can form a hydrogen bond.
Increase Specificity Design shape complementarity to the target.Modify side chains to fit perfectly into a sub-pocket of the receptor.
Increase Stability Reduce conformational flexibility; resist proteolysis.Introduce D-amino acids; cyclize the peptide backbone.
Modulate pH-sensitivity Introduce ionizable residues near the binding interface.Replace a neutral residue with His or Asp. polimi.it

In Silico Analysis of Stereochemical Effects on Tetrapeptide Structure and Interactions

The stereochemistry of amino acids (whether they are in the L- or D-configuration) has a profound impact on the structure and function of peptides. biorxiv.org The presence of DL-Lys and DL-Trp in this compound means that multiple stereoisomers of this peptide exist. In silico analysis is essential to understand how these stereochemical variations affect the tetrapeptide's properties.

Computational methods can be used to:

Model Different Stereoisomers: Build 3D models for each possible stereoisomer (e.g., L-Tyr-D-Lys-L-Trp-L-Phe, L-Tyr-L-Lys-D-Trp-L-Phe, etc.).

Analyze Conformational Preferences: Run MD simulations on each stereoisomer to determine their unique conformational landscapes. The inclusion of a D-amino acid can induce specific turn structures that are not favored in all-L peptides. nih.govresearchgate.netnih.gov

Predict Binding to Receptors: Dock each stereoisomer into the target receptor. The stereochemistry of a single residue can dramatically alter the binding mode and affinity, sometimes switching a peptide from an agonist to an antagonist. acs.orgnih.gov

Assess Proteolytic Stability: D-amino acids are known to confer resistance to degradation by proteases, which typically recognize only L-amino acids. nih.gov While not a direct output of the listed computational methods, the structural insights gained can infer increased stability.

The following table summarizes the potential effects of incorporating D-amino acids into a tetrapeptide, which can be investigated using computational tools.

Property Effect of D-Amino Acid Incorporation Computational Investigation Method
Secondary Structure Can stabilize specific β-turn conformations. nih.govMD Simulations, Conformational Analysis
Overall 3D Structure Leads to a different and often more constrained global fold.MD Simulations, Structure Prediction
Receptor Binding Can significantly increase or decrease binding affinity; can alter binding mode. acs.orgnih.govMolecular Docking, Free Energy Calculations
Proteolytic Stability Increases resistance to degradation by enzymes. nih.gov(Inferred from structural analysis)

Chemical Modifications, Derivatization, and Analog Design Strategies for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Site-Specific Modification Techniques for Structure-Activity Relationship (SAR) Methodologies

Structure-activity relationship (SAR) studies are crucial for understanding how specific amino acid residues and their functional groups contribute to the biological activity of the tetrapeptide. These studies involve systematically altering one part of the molecule at a time and assessing the impact on its function. For opioid peptides, which share structural motifs with the subject compound, subtle structural changes can dramatically alter activity, sometimes converting an agonist into an antagonist. mdpi.com

N-Terminal Tyrosine (Tyr): The N-terminal Tyr residue is often critical for the activity of opioid peptides. Modifications to its α-amino group, such as replacement with allyl or hydroxybenzyl groups, can convert agonists into antagonists. mdpi.com The phenolic hydroxyl group is also a key site for modification. Its etherification or esterification can provide valuable insights into its role in receptor binding.

Aromatic Residues (Trp and Phe): The indole (B1671886) ring of Tryptophan and the phenyl ring of Phenylalanine are important for hydrophobic and aromatic stacking interactions. mdpi.com SAR studies often involve substituting these residues with other natural or unnatural aromatic amino acids to probe the spatial and electronic requirements of the binding site. nih.gov The presence of Trp, in particular, has been shown to confer high antioxidant activity in some peptide sequences, a property that can be influenced by neighboring residues. mdpi.comresearchgate.net The combined effect of multiple aromatic rings (indole, benzene, phenol) can be significant for biological activities like metal chelation. mdpi.com

A summary of potential site-specific modifications and their expected impact on SAR is presented below.

Modification SiteType of ModificationRationale for SAR StudiesPotential Effect
Tyr (N-Terminus) Nα-alkylation (e.g., with allyl)Probe the role of the N-terminal amine in agonism/antagonism. mdpi.comSwitch from agonist to antagonist activity.
Tyr (Side-Chain) O-methylationDetermine the importance of the phenolic hydroxyl as a hydrogen bond donor.Altered receptor affinity and selectivity.
Lys (Side-Chain) AcetylationNeutralize the positive charge to assess the role of electrostatic interactions.Modified solubility and receptor binding.
Trp (Side-Chain) Substitution with Phe or TyrEvaluate the specific contribution of the indole ring versus a simple phenyl or phenol (B47542) group.Changes in binding affinity and functional activity. mdpi.com
Phe (C-Terminus) Substitution with D-PheAssess the impact of stereochemistry on peptide conformation and receptor fit.Enhanced stability and altered affinity.

Backbone and Side-Chain Engineering of the Tetrapeptide for Enhanced Structural Features

Beyond modifying individual side-chains, engineering the peptide backbone is a powerful strategy to enhance structural stability and biological activity. Peptides are often susceptible to proteolytic degradation, which limits their therapeutic utility. nih.gov Backbone modifications can disrupt the recognition sites for proteases, thereby increasing the peptide's half-life.

One common technique is the introduction of N-alkylated amino acids, which involves adding a methyl or other alkyl group to the amide nitrogen of the peptide bond. mdpi.com This modification can increase resistance to enzymatic degradation and also introduce conformational constraints that may favor a bioactive structure.

Another approach is the use of backbone N-protecting groups during synthesis. These groups can improve the solubility of the growing peptide chain, prevent aggregation (e.g., β-sheet formation), and ultimately lead to higher synthetic yields and purity. nih.govnih.govpolypeptide.com

Side-chain engineering involves altering the length, branching, or functionality of the amino acid side chains. For instance, in mitochondria-targeted tetrapeptides with alternating cationic and aromatic residues, the specific composition and sequence of these side chains significantly influence membrane interactions and pharmacological activity. nih.gov A study on such tetrapeptides revealed that an analog containing tryptophan side chains had the strongest impact on membrane properties and the greatest efficacy in cell culture models. nih.gov This highlights the importance of side-chain composition for the biological function of short peptides like H-Tyr-DL-Lys-DL-Trp-DL-Phe.

Engineering StrategySpecific ExampleDesired OutcomeReference
Backbone Modification N-methylation at a specific peptide bondIncreased resistance to proteolysis, conformational restriction. mdpi.com
Backbone Protection Use of temporary N-protecting groups during synthesisImproved synthesis efficiency and peptide purity by preventing aggregation. nih.govpolypeptide.com
Side-Chain Modification Replacing Lys with Ornithine or Diaminobutyric acidAltering side-chain length to optimize electrostatic interactions.N/A
Side-Chain Modification Replacing Phe with NaphthylalanineIncreasing the size of the aromatic side-chain to probe binding pocket dimensions. nih.gov

Cyclization and Stapling Methodologies for Conformational Constraint

Linear peptides like H-Tyr-DL-Lys-DL-Trp-DL-Phe often exist as an ensemble of different conformations in solution. This conformational flexibility can lead to a significant entropic penalty upon binding to a receptor, resulting in lower affinity. csmres.co.uk Cyclization and stapling are two key strategies used to pre-organize a peptide into its bioactive conformation, thereby enhancing its pharmacological properties. nih.gov

Cyclization involves creating a covalent bond between two points in the peptide, typically head-to-tail, side-chain-to-side-chain, or head-to-side-chain. This strategy can improve binding affinity, selectivity, and resistance to metabolic degradation. nih.govnih.gov Common methods include forming amide linkages, disulfide bonds, or using click chemistry to introduce stable triazole rings. acs.orgrsc.org For the subject tetrapeptide, a side-chain-to-C-terminus cyclization could be achieved by forming a lactam bridge between the Lys side-chain amine and the C-terminal carboxyl group.

Peptide stapling introduces a synthetic brace to lock a peptide into a specific secondary structure, most commonly an α-helix. wikipedia.orgnih.gov This is typically achieved by incorporating two unnatural amino acids with olefin-bearing side chains (e.g., at positions i and i+3, i+4, or i+7) and then forming an all-hydrocarbon staple via ring-closing metathesis. anaspec.com This modification can enhance proteolytic resistance by hiding the amide backbone and can also improve cell permeability. nih.govanaspec.com While the short length of a tetrapeptide makes forming a stable α-helix challenging, stapling could still be employed to induce and stabilize a specific turn structure, which is often important for receptor recognition. nih.govacs.org For instance, a cysteine-stapling strategy was successfully used to develop a stable and selective κ-opioid receptor (KOR) antagonist from a dynorphin (B1627789) A template. acs.org

Constraint MethodLinkage TypePotential Linkage Points in Tyr-Lys-Trp-PheKey Advantages
Cyclization Lactam Bridge (Amide Bond)Lys(ε-NH₂) to C-terminal Phe(COOH)Enhanced stability, improved receptor affinity. nih.gov
Cyclization Thioether BondCys substitution and linkageStable, non-reducible bond.
Stapling All-Hydrocarbon StapleIntroduction of olefin-bearing amino acidsStabilizes secondary structure, increases proteolytic resistance and cell permeability. wikipedia.orgnih.gov
Stapling Cysteine StaplingIntroduction of two Cys residues and linkageProvides stable constraint and opportunities for further functionalization. acs.org

Incorporation of Unnatural Amino Acids and Peptidomimetics (Synthetic Aspects)

Incorporating unnatural amino acids (UAAs) is a cornerstone of modern peptide drug design, offering a way to overcome the intrinsic limitations of natural peptides, such as poor metabolic stability and low bioavailability. digitellinc.comresearchgate.net UAAs can introduce novel side-chains, stereochemistry, or backbone structures. nih.gov

The designation "DL" in the subject compound's name already indicates a mixture of stereoisomers at the Lys, Trp, and Phe positions, suggesting that stereochemistry is a critical parameter for its activity. Systematically replacing L-amino acids with their D-isomers is a common strategy to enhance resistance to proteases, which are typically specific for L-amino acids. nih.gov

Other synthetic strategies include:

β-amino acids: Incorporating β-amino acids instead of α-amino acids changes the peptide backbone, which can modulate the secondary structure and increase proteolytic stability. researchgate.net

Halogenated derivatives: Replacing hydrogen atoms on the aromatic rings of Tyr, Trp, or Phe with fluorine or other halogens can modulate electronic properties and improve binding affinity through halogen bonding.

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have a modified, non-peptide backbone. mdpi.com This approach can significantly improve oral bioavailability and metabolic stability.

The synthesis of peptides containing UAAs can be achieved using solid-phase peptide synthesis (SPPS), where a wide variety of commercially available or custom-synthesized UAA building blocks can be incorporated into the sequence. cpcscientific.com

Modification TypeExamplePurpose
Stereochemical Modification Replacing DL-Lys with pure L-Lys or D-LysTo determine the optimal stereochemistry for activity and stability. nih.gov
Backbone Extension Incorporation of a β-amino acid (e.g., β-Phe)To alter backbone conformation and improve resistance to peptidases. researchgate.net
Side-Chain Modification Use of 5-Fluoro-Tryptophan instead of TrpTo introduce novel electronic properties and potential halogen bonding interactions. cpcscientific.com
Peptidomimetics Reduced amide bonds (-CH₂-NH-)To create a non-peptidic backbone that is resistant to proteolysis. mdpi.com

Development of Conjugates and Probes for Mechanistic Research (e.g., fluorescent labels for interaction studies)

To investigate the mechanism of action of H-Tyr-DL-Lys-DL-Trp-DL-Phe, it is often necessary to develop derivatized forms that can be used as research tools. mdpi.com This involves conjugating the peptide to various moieties, such as fluorescent labels, biotin, or larger molecules like polyethylene (B3416737) glycol (PEG). altabioscience.comneulandlabs.com

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the peptide allows for direct visualization and quantification of its interaction with biological targets like receptors. beilstein-journals.orgbioprocessonline.com These probes are invaluable for techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. altabioscience.combeilstein-journals.org The Lysine side-chain is a common and convenient site for attaching fluorophores. The development of fluorescent probes targeting specific receptors, such as GLP1R and GIPR, has been instrumental in understanding their cellular distribution and interaction kinetics. bioengineer.org

Conjugation for Improved Pharmacokinetics: A major challenge for peptide therapeutics is their short in vivo half-life due to rapid renal clearance and enzymatic degradation. neulandlabs.comnih.gov Conjugation strategies are employed to overcome this:

PEGylation: Attaching PEG chains increases the hydrodynamic size of the peptide, which can reduce kidney filtration and protect against proteolysis. nih.govqyaobio.com

Lipidation: Acylating the peptide with a fatty acid promotes binding to serum albumin, which acts as a carrier and significantly extends the peptide's circulation time. nih.govqyaobio.com

Peptide-Drug Conjugates (PDCs): In this approach, the peptide acts as a targeting moiety to deliver a cytotoxic or other small-molecule drug to specific cells or tissues. neulandlabs.com

These conjugation strategies expand the utility of the core peptide sequence, transforming it from a simple bioactive molecule into a sophisticated tool for research and therapeutic development. altabioscience.com

Conjugate/Probe TypeAttached MoietyPrimary Application
Fluorescent Probe Fluorescein, Rhodamine, or other dyesStudying peptide-receptor binding, cellular localization, and trafficking. beilstein-journals.orgbioprocessonline.com
Affinity Probe BiotinAffinity purification of binding partners, use in ELISA-like assays. altabioscience.com
Pharmacokinetic Modifier Polyethylene Glycol (PEG)Extending plasma half-life by reducing renal clearance. nih.gov
Pharmacokinetic Modifier Fatty Acid (e.g., Palmitic Acid)Extending plasma half-life via albumin binding. qyaobio.com
Targeted Therapeutic Small-molecule drugDelivering a payload to specific cells targeted by the peptide. neulandlabs.com

Analytical Methodologies Development and Advanced Characterization Techniques for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Chromatographic Separations (HPLC, UHPLC) for Complex Peptide Mixtures and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of complex peptide mixtures and the assessment of purity for synthetic peptides like H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl. almacgroup.comalmacgroup.com These techniques offer high resolution and sensitivity, which are crucial for separating the target peptide from closely related impurities that may arise during synthesis. chromatographytoday.comlabmal.com

The presence of both D and L forms of Lysine, Tryptophan, and Phenylalanine in the peptide sequence leads to the formation of multiple diastereomers. Reversed-phase HPLC (RP-HPLC) is a powerful method for separating these diastereomeric peptides due to subtle differences in their secondary structures and hydrophobic interactions with the stationary phase. nih.govacs.orgnih.gov The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that must be optimized to achieve baseline separation of all stereoisomers.

UHPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including increased resolution, faster analysis times, and higher peak capacity. chromatographytoday.comlabmal.comchromatographyonline.com This is particularly beneficial for resolving the complex mixture of diastereomers and other synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, that may be present in a crude sample of this compound. almacgroup.comalmacgroup.com

Table 1: Illustrative UHPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-45% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 220 nm and 280 nm

Capillary Electrophoresis (CE) for Purity and Isomer Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative and complement to HPLC for peptide analysis. nih.govijpca.org CE separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to the partitioning principles of RP-HPLC. mdpi.comresearchgate.net This orthogonality makes CE particularly useful for identifying impurities that may co-elute with the main peptide peak in an HPLC chromatogram.

For a peptide containing multiple stereocenters like this compound, CE is a powerful tool for the separation of diastereomers. nih.govresearchgate.net The subtle differences in the solution-phase conformation and hydrodynamic radius of the diastereomers can lead to different electrophoretic mobilities, enabling their resolution. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte can further enhance the separation of enantiomeric and diastereomeric forms of the peptide. researchgate.net

Table 2: Representative Capillary Electrophoresis Conditions for Isomer Separation

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate (B84403) Buffer, pH 2.5, with 15 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Hyphenated Techniques (LC-MS/MS, GC-MS) for Characterization and Degradation Product Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are essential for the definitive characterization of this compound. nih.govacs.orgresearchgate.net LC-MS combines the powerful separation capabilities of HPLC or UHPLC with the sensitive and specific detection provided by mass spectrometry, allowing for the confirmation of the peptide's molecular weight and the identification of impurities. lcms.czresearchgate.net

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the peptide and analyzing the resulting product ions. This is invaluable for confirming the amino acid sequence and identifying any modifications or degradation products. thermofisher.commass-analytica.com Common degradation pathways for peptides include deamidation (of asparagine or glutamine, not present in this peptide), oxidation (particularly of tryptophan), and hydrolysis of peptide bonds. thermofisher.comnih.gov For this compound, potential degradation products could include oxidized forms of the tryptophan residue or various hydrolysis products resulting from bond cleavage. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for intact peptides but can be employed for the analysis of the amino acid composition after acid hydrolysis. Chiral GC columns can be used to determine the enantiomeric ratio of the constituent amino acids.

Table 3: Potential Degradation Products Identifiable by LC-MS/MS

Degradation ProductMass ChangeDescription
Oxidized Trp +16 DaOxidation of the indole (B1671886) ring of tryptophan.
Hydrolysis Products VariableCleavage of peptide bonds leading to smaller peptide fragments.
Dehydration -18 DaLoss of a water molecule, potentially from serine or threonine residues (not present) or aspartic acid. researchgate.net

Microcalorimetric Techniques (ITC, DSC) for Thermodynamic Characterization of Interactions

Microcalorimetric techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide valuable insights into the thermodynamics of peptide interactions and stability.

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the binding of this compound to its biological targets or other molecules. nih.govacs.org ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govresearchgate.net This thermodynamic signature provides a complete picture of the binding interaction. researchgate.net

Differential Scanning Calorimetry (DSC) is used to assess the thermal stability of the peptide. mtoz-biolabs.comjournaljpri.com DSC measures the heat capacity of a sample as a function of temperature. For peptides, this can reveal the melting temperature (Tm), which is the temperature at which the peptide unfolds. formulationbio.comnih.gov This information is crucial for understanding the peptide's structural stability and for formulation development. mdpi.com

Table 4: Illustrative Thermodynamic Data from ITC for Peptide-Receptor Interaction

ParameterValue
Stoichiometry (n) 1.05
Binding Affinity (Kd) 2.5 µM
Enthalpy Change (ΔH) -8.5 kcal/mol
Entropy Change (TΔS) 2.1 kcal/mol

Surface Plasmon Resonance (SPR) for Real-Time Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govaffiniteinstruments.comrapidnovor.com SPR provides kinetic data on the association and dissociation rates of a peptide binding to its target, which is complementary to the thermodynamic data obtained from ITC. portlandpress.com

In an SPR experiment, one molecule (the ligand, e.g., a receptor) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. core.ac.uk The binding event is detected as a change in the refractive index at the sensor surface. By monitoring this change over time, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), which is a measure of binding affinity, can then be calculated as the ratio of kd to ka.

Table 5: Representative Kinetic Parameters from SPR Analysis

ParameterValue
Association Rate (ka) 1.2 x 105 M-1s-1
Dissociation Rate (kd) 3.0 x 10-3 s-1
Equilibrium Dissociation Constant (KD) 25 nM

Stereoselective Analytical Methods for DL-Amino Acid Peptides

The presence of DL-amino acids in this compound necessitates the use of stereoselective analytical methods to separate and quantify the different stereoisomers. nih.gov The biological activity of peptides can be highly dependent on their stereochemistry, making the control and analysis of stereoisomers a critical aspect of quality control. nih.gov

As mentioned in section 7.1, RP-HPLC is often capable of separating diastereomers. However, for more challenging separations or for the separation of enantiomers, chiral chromatography is required. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the peptide with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. nih.govchiraltech.com

Another approach involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent and analysis by HPLC or GC to determine the enantiomeric composition of each amino acid. nih.govproquest.com This confirms the incorporation of the correct D and L amino acids at the specified positions.

Table 6: Comparison of Stereoselective Analytical Methods

MethodPrincipleApplication
RP-HPLC Separation of diastereomers based on differences in hydrophobicity and conformation.Purity assessment and quantification of diastereomeric impurities.
Chiral HPLC (CSP) Enantioselective interactions between the peptide stereoisomers and the chiral stationary phase.Separation of enantiomers and complex diastereomeric mixtures.
Derivatization followed by HPLC/GC Formation of diastereomeric derivatives with a chiral reagent, followed by separation on an achiral column.Determination of the enantiomeric purity of the constituent amino acids after hydrolysis.

Future Research Directions and Methodological Innovations for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Advancements in High-Throughput Screening Methodologies for Peptide Libraries

The discovery of peptides with specific biological activities has been revolutionized by high-throughput screening (HTS) technologies. acs.org Traditional screening methods are often slow and costly, but modern approaches allow for the rapid assessment of vast peptide libraries, containing millions or even billions of compounds, to identify "hits" for specific targets. acs.orgcnpereading.com For a tetrapeptide like H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, these methodologies can be used to screen for binding partners, explore the effects of amino acid substitutions on activity, and identify peptides with similar or enhanced functions.

Recent breakthroughs include affinity selection-mass spectrometry (AS-MS/MS), which combines combinatorial synthesis with sensitive mass spectrometry for barcode-free decoding, enabling the screening of libraries with over 100 million members. acs.org Another key technology is the use of peptide arrays, which are valuable for characterizing protein-protein interactions (PPIs) and identifying immunogenic regions. nih.gov Furthermore, novel fluorescence-based assays have been developed that are fast, inexpensive, and easy to implement for screening libraries of macrocyclic peptides. drugtargetreview.com High-throughput virtual screening (HTVS) has also emerged as a powerful computational strategy to screen vast virtual libraries and identify peptides with high affinity for target proteins. nih.gov

Table 1: Comparison of Modern High-Throughput Screening (HTS) Methodologies for Peptide Libraries
MethodologyPrincipleThroughputKey AdvantagesPrimary Applications
Affinity Selection-Mass Spectrometry (AS-MS)Peptide library is incubated with a target molecule; binders are isolated and identified by mass spectrometry. acs.orgVery High (108-109 compounds)Barcode-free, rapid identification of high-affinity binders, suitable for complex mixtures. acs.orgHit discovery for drug targets (proteins, nucleic acids), functional peptidomimetic discovery. acs.org
Peptide ArraysPeptides are synthesized on a solid support (e.g., glass slide) and screened in parallel for interactions with a labeled target. nih.govHigh (103-105 peptides)Enables in-depth analysis of protein-protein interactions, epitope mapping. nih.govCharacterizing PPIs, identifying enzyme substrates, mapping epitopes. nih.gov
Fluorescence-Based AssaysBinding events are detected by changes in a fluorescent signal (e.g., fluorescence polarization, FRET). drugtargetreview.comHigh (104-106 compounds/day)High sensitivity, amenable to automation and miniaturization, relatively low cost. cnpereading.comdrugtargetreview.comScreening for inhibitors/activators, studying binding kinetics.
High-Throughput Virtual Screening (HTVS)Computational docking and scoring of large virtual peptide libraries against a target protein structure. nih.govExtremely High (>1010 virtual compounds)Cost-effective, explores vast chemical space, allows for de novo design. nih.govIdentifying initial hit compounds, designing peptides with high predicted affinity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming peptide research, offering powerful tools for predicting peptide properties and designing novel sequences with desired functions. nih.govoup.com These computational approaches can overcome many limitations of traditional discovery methods by rapidly analyzing vast datasets to identify patterns that link peptide sequence and structure to biological activity. nih.govnih.gov For a compound like this compound, AI/ML can predict its binding affinity to various targets, its stability, and other physicochemical properties, thereby guiding experimental efforts. nih.gov

Table 2: Applications of AI and Machine Learning in Peptide Research
Application AreaAI/ML TechniqueDescriptionRelevance to Tetrapeptide Research
Property PredictionDeep Learning, Support Vector Machines (SVMs)Models are trained on large datasets to predict properties like antimicrobial activity, toxicity, stability, and solubility from the peptide sequence. nih.govnih.govPredicting the biological and chemical properties of H-Tyr-DL-Lys-DL-Trp-DL-Phe-HCl and its analogs.
De Novo Peptide DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generates novel peptide sequences that are optimized for specific functions, such as high binding affinity or selectivity. oup.comDesigning novel tetrapeptides with enhanced or new functionalities based on the original scaffold.
Structure PredictionDeep Learning Models (e.g., PepFlow)Predicts the three-dimensional conformations and dynamic folding patterns of peptides, which is critical for function. utoronto.caModeling the possible 3D structures of the tetrapeptide to understand how it interacts with biological targets.
Peptide-Protein Interaction (PepPI) PredictionMachine Learning, Molecular DockingPredicts binding sites, affinity, and specificity between peptides and target proteins. nih.govarxiv.orgIdentifying potential protein targets for the tetrapeptide and elucidating its mechanism of action.

Development of Novel Spectroscopic Probes for In Situ Mechanistic Studies of the Tetrapeptide

Understanding the mechanism of action of a peptide requires observing its behavior within a biological context. Novel spectroscopic probes and techniques are being developed to allow for in situ and real-time mechanistic studies. These methods can provide detailed information on peptide conformation, binding events, and interactions with cellular components without disrupting the system.

For a tetrapeptide containing Tyr and Trp residues, intrinsic fluorescence spectroscopy is a powerful tool, as these amino acids are naturally fluorescent. Changes in their fluorescence emission can report on binding events and conformational changes. mdpi.com Advanced techniques like chemically induced dynamic nuclear polarization (CIDNP) can be used to study photoinduced processes and detect radical stages in reactions involving Trp. mdpi.com Furthermore, the development of residue-specific chemical modifications and labeling strategies allows for the introduction of extrinsic probes. For example, recent methods enable the selective modification of tryptophan, allowing for the attachment of "clickable" tags for further functionalization or imaging. nih.gov These approaches could be applied to this compound to track its localization and interactions within living cells.

Exploration of Peptidomimetic Scaffolds with Defined Stereochemistry for Fundamental Studies

While peptides are excellent research tools, their therapeutic potential can be limited by poor stability and bioavailability. nih.gov Peptidomimetics are compounds designed to mimic the essential pharmacophore elements of a natural peptide in 3D space while offering improved drug-like properties. nih.gov The exploration of peptidomimetic scaffolds is a key area of future research. By replacing parts of the this compound backbone with non-peptide structures, researchers can create analogs with enhanced stability against proteolysis.

A crucial aspect of this exploration is the control of stereochemistry. The biological activity of peptides is highly dependent on their three-dimensional structure, which is dictated by the stereochemistry of the constituent amino acids. nih.gov By synthesizing peptidomimetics with defined stereochemistry, researchers can systematically probe the conformational requirements for biological activity. nih.govnih.gov Privileged scaffolds for creating peptidomimetics include heterocycles (like azoles and piperazines), constrained bicyclic structures, and turn mimetics that lock the peptide into a specific bioactive conformation. researchgate.netescholarship.org These scaffolds provide a way to rigidly control the spatial arrangement of the key side chains (Tyr, Lys, Trp, Phe) to optimize interactions with a biological target.

Table 3: Examples of Peptidomimetic Scaffolds
Scaffold TypeDescriptionStructural Feature MimickedPotential Advantage
Heterocyclic ScaffoldsIncorporation of rings like triazoles, piperazines, or quinolines into the peptide backbone. researchgate.netescholarship.orgPeptide bond isosteres, side-chain orientations.Increased metabolic stability, conformational constraint.
β-Turn MimeticsRigid structures, often based on diketopiperazines or bicyclic systems, that mimic the β-turn secondary structure. escholarship.orgβ-turns.Enforces a specific bioactive conformation, enhances receptor binding.
α-Helix MimeticsNon-peptide scaffolds (e.g., terphenyls) designed to project side chains in a spatial arrangement that mimics an α-helix. escholarship.orgα-helices.Stabilizes helical structure, crucial for mediating many protein-protein interactions. escholarship.org
Azabicycloalkane Amino AcidsBicyclic dipeptide surrogates that introduce significant conformational constraints. nih.govDipeptide units, specific turns.High degree of rigidity, precise control over side-chain orientation. nih.gov

Emerging Methodologies for Structural and Mechanistic Elucidation of Peptide Complexes

Determining the three-dimensional structure of a peptide in complex with its biological target is essential for understanding its mechanism of action and for rational drug design. iucr.org Several emerging methodologies are providing unprecedented insights into the structure of these complexes.

While X-ray crystallography remains a gold standard, new co-crystallization and soaking techniques are making it easier to determine the structures of protein-peptide complexes. iucr.org For peptides that are difficult to crystallize, X-ray scattering methods can be used to study their self-assembly and structure in solution. researchgate.net Mass spectrometry (MS) has also become a powerful tool for structural biology. Ion activation methods like electron capture dissociation (ECD) and electron transfer dissociation (ETD) can provide detailed sequence and structural information. nih.gov Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to observe non-covalent protein-peptide complexes directly in the gas phase, confirming binding stoichiometry and probing interaction interfaces. adelaide.edu.au These methods, applied to this compound, could reveal how it binds to its molecular partners and what conformational changes occur upon binding.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Hypothesis 1 : Evaluate bioavailability limitations (e.g., plasma protein binding via equilibrium dialysis).
  • Hypothesis 2 : Test metabolite activity (e.g., incubate compound with liver microsomes and screen metabolites).
  • Hypothesis 3 : Use knockout animal models to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.